molecular formula C23H28N6O3 B2553269 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide CAS No. 1286714-70-2

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide

Cat. No.: B2553269
CAS No.: 1286714-70-2
M. Wt: 436.516
InChI Key: IRZOMYLHIWDTHH-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols : Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) focuses on the synthesis of novel fused heterobicycles, including pyrazolo[4,3-c]pyridine-3-ols, from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides. This study demonstrates the potential of these compounds in developing new pharmacologically active agents (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

  • Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the importance of conformational analysis and molecular docking in understanding receptor-ligand interactions. This research could be foundational for designing receptor-specific drugs (Shim et al., 2002).

Biological Applications and Potential Therapeutic Targets

  • Antimycobacterial Agents : Srinivasarao et al. (2020) focused on the design, synthesis, and evaluation of novel benzamide derivatives, including pyrazine-2-carbonyl piperazine/homopiperazine-1-yl pyridin-3-yl, for their anti-tubercular activity against Mycobacterium tuberculosis. This work underscores the quest for new anti-tubercular agents with significant activity and low toxicity to human cells (Srinivasarao et al., 2020).

  • Design and Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives : Lv et al. (2017) reported on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides with significant antimycobacterial activity. This study exemplifies the ongoing efforts to identify new therapeutic molecules against drug-sensitive and resistant strains of MTB, offering insights into the potential applications of pyrazol-1-yl derivatives in antimicrobial therapy (Lv et al., 2017).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-31-19-7-6-17(15-20(19)32-2)10-12-24-23(30)18-5-3-13-28(16-18)21-8-9-22(27-26-21)29-14-4-11-25-29/h4,6-9,11,14-15,18H,3,5,10,12-13,16H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZOMYLHIWDTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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